An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromocyclopentene
An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromocyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromocyclopentene is a halogenated cyclic alkene of interest in organic synthesis. Its bifunctional nature, arising from the presence of two bromine atoms in allylic positions, makes it a versatile precursor for the synthesis of various cyclopentane derivatives. This document provides a comprehensive overview of its chemical and physical properties, reactivity, and synthetic methodologies, collating available experimental and computational data to serve as a valuable resource for researchers in chemistry and drug development.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 3,5-dibromocyclopentene is presented below. It is important to note that while some experimental data is available, many of the listed properties are derived from computational models.
Table 1: Chemical and Physical Properties of 3,5-Dibromocyclopentene
| Property | Value | Source |
| Molecular Formula | C₅H₆Br₂ | [1][2][3] |
| Molecular Weight | 225.91 g/mol | [1][2] |
| CAS Registry Number | 1890-04-6 | [1][3] |
| Boiling Point | 61 °C at 4 mmHg | [3] |
| Computed XLogP3-AA | 2.4 | [1] |
| Computed Hydrogen Bond Donor Count | 0 | [1] |
| Computed Hydrogen Bond Acceptor Count | 0 | [1] |
| Computed Rotatable Bond Count | 0 | [1] |
| Computed Exact Mass | 225.88158 Da | [1] |
| Computed Monoisotopic Mass | 223.88363 Da | [1] |
| Computed Topological Polar Surface Area | 0 Ų | [1] |
| Computed Heavy Atom Count | 7 | [1] |
| Computed Formal Charge | 0 | [1] |
| Computed Complexity | 78.1 | [1] |
Note: The majority of the data in Table 1, particularly the topological and descriptor values, are computationally derived and should be used as estimates.
Reactivity and Stability
3,5-Dibromocyclopentene is characterized by the presence of two allylic bromine atoms, which significantly influences its reactivity. Allylic halides are known to be highly reactive in nucleophilic substitution reactions, proceeding through either Sₙ1 or Sₙ2 mechanisms. The enhanced reactivity is attributed to the stabilization of the carbocation intermediate in the Sₙ1 pathway and the favorable orbital overlap in the transition state of the Sₙ2 pathway.[4][5][6][7][8]
A study on the reaction of cis- and trans-3,5-dibromocyclopentenes with dimethylamine demonstrated that the reaction proceeds with allylic rearrangement to form trans-1,2-bis(dimethylamino)-3-cyclopentene.[9] This highlights the propensity of this molecule to undergo substitution with rearrangement, a common feature of allylic systems.
Information regarding the stability of 3,5-dibromocyclopentene under various conditions, such as exposure to heat, light, acids, and bases, is not extensively documented in the available literature. However, as a halogenated alkene, it is prudent to handle this compound with care, avoiding high temperatures and exposure to strong bases, which could induce elimination reactions. The cyclopentene ring itself possesses some degree of ring strain, though less than cyclopropane or cyclobutane.[10]
Experimental Protocols
While a detailed, step-by-step experimental protocol for the synthesis and purification of 3,5-dibromocyclopentene is not explicitly available in the searched literature, a general procedure can be inferred from related preparations of allylic bromides. The synthesis typically involves the bromination of cyclopentene.
General Synthesis of 3,5-Dibromocyclopentene
This protocol is a generalized procedure and may require optimization.
Materials:
-
Cyclopentene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Inert gas (e.g., Nitrogen or Argon)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Set up a dry, inert atmosphere in a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.
-
Dissolve cyclopentene in a suitable solvent like carbon tetrachloride and charge it to the flask.
-
Add a catalytic amount of a radical initiator to the solution.
-
In a separate beaker, prepare a solution or slurry of N-bromosuccinimide in the same solvent.
-
Heat the cyclopentene solution to reflux.
-
Slowly add the N-bromosuccinimide solution/slurry to the refluxing mixture. The reaction is often exothermic and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (can be monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a water wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 3,5-dibromocyclopentene.
Purification
The primary method for purifying 3,5-dibromocyclopentene is vacuum distillation . Given its boiling point of 61 °C at 4 mmHg, distillation under reduced pressure is necessary to prevent decomposition at higher temperatures.
Spectroscopic Data
Detailed experimental spectra for 3,5-dibromocyclopentene are not widely available. However, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum is expected to be complex due to the presence of stereoisomers (cis and trans) and the various proton environments. One would anticipate signals in the olefinic region (around 5.5-6.5 ppm) for the vinyl protons. The allylic protons adjacent to the bromine atoms would likely appear as multiplets in the downfield region (around 4.5-5.5 ppm). The methylene protons would be expected to show complex splitting patterns in the upfield region.
-
¹³C NMR: The spectrum should display distinct signals for the olefinic carbons (likely in the 120-140 ppm range) and the carbons bearing the bromine atoms (in the 40-60 ppm range). The methylene carbon would appear at a higher field.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster characteristic of a dibrominated compound, with isotopic peaks for ⁷⁹Br and ⁸¹Br. Common fragmentation patterns for alkyl halides would involve the loss of a bromine atom (M-Br)⁺ and subsequent loss of HBr.
-
Infrared (IR) Spectroscopy: An IR spectrum for 3,5-dibromocyclopentene is available from the NIST WebBook.[3] Key expected absorptions include:
-
C-H stretching of the alkene C-H bonds (~3000-3100 cm⁻¹)
-
C-H stretching of the alkane C-H bonds (~2800-3000 cm⁻¹)
-
C=C stretching of the double bond (~1650 cm⁻¹)
-
C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹)
-
Biological Activity
There is no specific information in the reviewed literature detailing the biological activity of 3,5-dibromocyclopentene. While some cyclopentene derivatives have been investigated for various biological activities, the direct biological effects of this particular dibrominated compound have not been reported. Researchers investigating this molecule for potential pharmacological applications would be exploring a novel area.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 3,5-dibromocyclopentene.
Caption: General workflow for the synthesis and purification of 3,5-dibromocyclopentene.
References
- 1. 3,5-Dibromocyclopentene | C5H6Br2 | CID 519608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dibromocyclopentene (CAS 1890-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 3,5-Dibromocyclopentene [webbook.nist.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. doubtnut.com [doubtnut.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]
